molecular formula C21H22N4O3S2 B11058201 N-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,3,4-thiadiazol-2-yl)benzamide

N-(5-{1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B11058201
M. Wt: 442.6 g/mol
InChI Key: SCMUQMGRDDRNSJ-UHFFFAOYSA-N
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Description

N~1~-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, a piperidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzenesulfonyl chloride with piperidine to form 1-[(4-methylphenyl)sulfonyl]piperidine. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce amines or thiols.

Scientific Research Applications

N~1~-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL)BENZAMIDE
  • N-(4-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL)PIPERIDINE
  • N-(4-METHYLPHENYL)-1,3,4-THIADIAZOL-2-YL)SULFONAMIDE

Uniqueness

N~1~-(5-{1-[(4-METHYLPHENYL)SULFONYL]-4-PIPERIDYL}-1,3,4-THIADIAZOL-2-YL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-[5-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H22N4O3S2/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-17(12-14-25)20-23-24-21(29-20)22-19(26)16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3,(H,22,24,26)

InChI Key

SCMUQMGRDDRNSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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